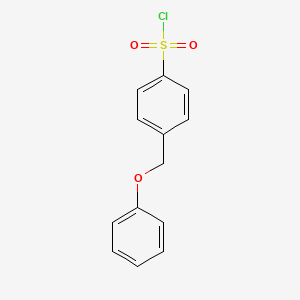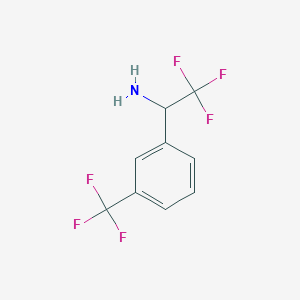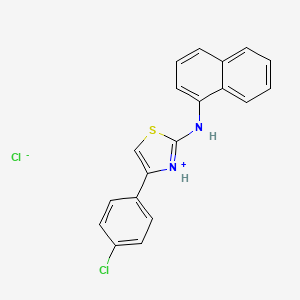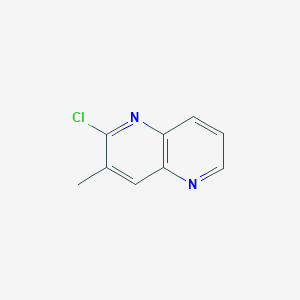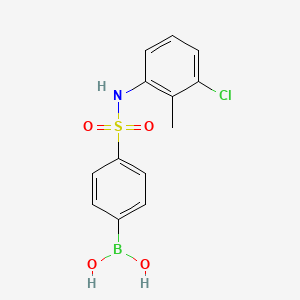
4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid
説明
“4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid” is a chemical compound with the CAS Number: 957066-10-3 . It has a molecular weight of 325.58 and its IUPAC name is 4-[(3-chloro-2-methylanilino)sulfonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13BClNO4S/c1-9-12(15)3-2-4-13(9)16-21(19,20)11-7-5-10(6-8-11)14(17)18/h2-8,16-18H,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
科学的研究の応用
Carbohydrate Chemistry
Phenylboronic acid, a related compound to 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid, has significant applications in carbohydrate chemistry. It condenses with diols to form cyclic esters, aiding in the synthesis of specifically substituted or oxidized sugar derivatives. These esters are stable under various conditions, making them useful for synthesizing specific carbonyl derivatives or particularly substituted carbohydrate compounds (Ferrier, 1972).
Organic Synthesis
In organic synthesis, sulfonyl chlorides of phenylboronic acids, which include compounds similar to 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid, are valuable. They are used in the preparation of sulfonamides of phenylboronic acids for palladium-catalyzed cross-couplings and have potential as carbohydrate binders (Vedsø, Olesen, & Hoeg-Jensen, 2004).
Biochemical Applications
In biochemical research, phenylboronic acid derivatives are used in the detection of saccharides. Modified phenylboronic acids, including derivatives like 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid, improve sensitivity and selectivity in saccharide analysis in complex biological samples (Zhang & Chen, 2010).
Catalysis
Phenylboronic acid is also an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyrans, demonstrating its utility in catalysis. It offers advantages such as operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Antimicrobial Research
In antimicrobial research, derivatives of sulphonamides, structurally related to 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid, have been synthesized and evaluated for their antimicrobial activity. These compounds show significant antibacterial activity against various pathogens (Pal, Kumar, Sonu, Parveen, & Praveen, 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
将来の方向性
Boronic acids, including this compound, have been growing in interest, especially after the discovery of the drug bortezomib . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
特性
IUPAC Name |
[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClNO4S/c1-9-12(15)3-2-4-13(9)16-21(19,20)11-7-5-10(6-8-11)14(17)18/h2-8,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPORGPEQYCOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657317 | |
| Record name | {4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid | |
CAS RN |
957066-10-3 | |
| Record name | B-[4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957066-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




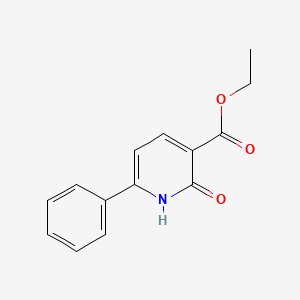
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
![4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1418334.png)
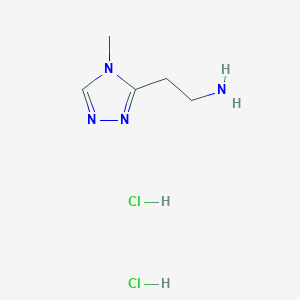
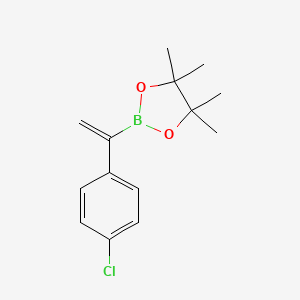
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)
